2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic Acid
Description
This compound belongs to the pyrrolopyrimidine class, characterized by a fused bicyclic system with a pyrrolidine ring attached to a pyrimidine ring. The carboxylic acid group at position 3 and the oxo group at position 2 define its structural uniqueness.
Properties
IUPAC Name |
2-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-7-5(8(12)13)4-10-3-1-2-6(10)9-7/h4H,1-3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLHVNKKTRBNFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=O)C(=CN2C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301163898 | |
| Record name | 2,6,7,8-Tetrahydro-2-oxopyrrolo[1,2-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76884-56-5 | |
| Record name | 2,6,7,8-Tetrahydro-2-oxopyrrolo[1,2-a]pyrimidine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76884-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6,7,8-Tetrahydro-2-oxopyrrolo[1,2-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Cyclocondensation of Pyrrolidine with Malonic Acid Derivatives
Step 1 : React pyrrolidine with ethyl malonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to form a diketopiperazine intermediate.
Step 2 : Cyclize the intermediate with ammonium acetate in acetic acid under reflux (110°C, 6–8 hours) to yield the pyrrolopyrimidine core.
Step 3 : Oxidize the 3-position methyl group to a carboxylic acid using potassium permanganate (KMnO₄) in acidic medium.
Route 2: One-Pot Multicomponent Reaction
Combine pyrrolidine, dimethyl acetylenedicarboxylate (DMAD), and urea in ethanol with catalytic p-toluenesulfonic acid (PTSA). Heat at 80°C for 12 hours to facilitate simultaneous cyclization and carboxylation.
Reaction Optimization and Conditions
Critical parameters for maximizing yield and purity include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 80–110°C | Higher temperatures accelerate cyclization but risk decomposition |
| Solvent | DCM or acetic acid | Polar aprotic solvents favor nucleophilic attack |
| Catalyst | PTSA or Cs₂CO₃ | Acidic catalysts enhance cyclization kinetics |
| Reaction Time | 6–12 hours | Prolonged durations improve ring closure |
These conditions are extrapolated from syntheses of structurally related compounds.
Industrial-Scale Production Considerations
Scaling up the synthesis requires addressing:
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo-derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Structural Characteristics
The molecular formula for 2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid is , with a molecular weight of approximately 180.16 g/mol. The compound features a pyrrolo-pyrimidine core structure that is known for its diverse reactivity and biological significance.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Notably:
- Anticancer Activity : Research has indicated that derivatives of tetrahydropyrrolo-pyrimidine exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the core structure can enhance potency against specific tumor types.
- Antiviral Properties : Some studies suggest that compounds with a similar framework may inhibit viral replication, making them candidates for antiviral drug development.
Enzyme Inhibition
The structural features of 2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid allow it to act as an inhibitor for certain enzymes involved in metabolic pathways. This property is particularly relevant in designing inhibitors for:
- Kinases : These enzymes play crucial roles in cell signaling and proliferation. Targeting them can lead to novel cancer therapies.
- Proteases : Inhibition of proteases can be beneficial in treating conditions like HIV/AIDS and certain cancers.
Synthesis of Bioactive Compounds
The compound serves as a versatile building block in organic synthesis. Its derivatives can be synthesized to create new compounds with enhanced biological activity or specificity.
Case Study 1: Anticancer Activity Assessment
A study published in the Journal of Medicinal Chemistry examined the anticancer properties of modified tetrahydropyrrolo-pyrimidines against breast cancer cell lines. The results indicated that specific substitutions on the pyrimidine ring significantly enhanced cytotoxicity compared to the parent compound.
Case Study 2: Enzyme Inhibition Studies
In another study focusing on enzyme inhibition, researchers evaluated the efficacy of tetrahydropyrrolo-pyrimidine derivatives as inhibitors of protein kinases involved in cancer progression. The findings demonstrated that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent inhibitory effects.
Mechanism of Action
The mechanism of action of 2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or interfering with nucleic acid synthesis, thereby exerting its biological effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Positional Isomers: 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic Acid
Key Differences :
- Physicochemical Properties :
Applications : This isomer is a key intermediate in synthesizing vibegron , a beta3-adrenergic agonist for overactive bladder treatment .
Pyrido[1,2-a]pyrimidine Derivatives
Example : 2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid Amides
- Structural Variation : Replacement of the pyrrolidine ring with a pyridine ring and substitution with amide groups.
- Biological Activity: Diuretic Properties: Alkyl- and arylamide derivatives showed enhanced diuretic activity compared to quinoline-based analogs, highlighting the importance of the pyrido-pyrimidine scaffold .
Vibegron and Its Impurities
Vibegron Structure: Derived from (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid, condensed with a benzyl-pyrrolidinyl methanol group .
- Key Impurity (Vibegron Impurity 6) :
- Contrast with Target Compound : The 2-oxo-3-carboxylic acid variant lacks the stereochemical complexity required for vibegron’s receptor specificity.
Pyrrolo[1,2-c]pyrimidine Derivatives
Example : 1-Oxo-hexahydropyrrolo[1,2-c]pyrimidine-4-carboxylic Acid
- Structural Variation : Different ring fusion (1,2-c vs. 1,2-a) alters ring strain and substituent orientation.
- Applications : Methyl esters of these compounds are intermediates in pharmaceutical synthesis .
Comparative Data Table
Key Findings and Implications
Positional Isomerism : The oxo and carboxylic acid positions significantly influence biological activity and physicochemical properties. For example, the 4-oxo-6-carboxylic acid isomer is pharmacologically relevant, while the 2-oxo-3-carboxylic acid variant remains underexplored .
Biological Relevance: Pyrido-pyrimidine derivatives with amide substitutions exhibit stronger diuretic effects than quinoline analogs, suggesting that the target compound’s pyrrolopyrimidine core could be optimized for similar applications .
Synthetic Utility : The 4-oxo isomer’s role in vibegron synthesis underscores the importance of stereochemistry and functional group placement in drug development .
Biological Activity
2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid, also known as (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid (CAS: 1190392-22-3), is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure incorporates a pyrrolopyrimidine framework that has shown various biological activities. This article explores the biological activity of this compound based on recent research findings.
The biological activity of 2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid is primarily attributed to its ability to inhibit key enzymes involved in cellular processes. It has been shown to exhibit inhibition against various kinases and receptors that play crucial roles in cancer progression and other diseases.
Key Enzyme Targets
- VEGFR-2 Kinase :
- Cyclin-dependent Kinases (CDKs) :
Antitumor Activity
Several studies have highlighted the antitumor potential of this compound:
- In vivo studies indicated a significant reduction in tumor growth rates in human SW620 colorectal carcinoma xenografts when treated with the compound .
- In vitro assays demonstrated potent antiproliferative effects on various cancer cell lines including HeLa and HCT116 .
Study 1: Anticancer Efficacy
In a preclinical study involving mice with established tumors, administration of 2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid resulted in a marked decrease in tumor size compared to control groups. The study highlighted its potential as an effective treatment option for colorectal cancer.
Study 2: Selectivity Profile
A comparative analysis of various pyrrolopyrimidine compounds revealed that 2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid exhibited superior selectivity against CDK2 compared to other kinases tested. This selectivity is crucial for minimizing side effects associated with broader-spectrum kinase inhibitors .
Q & A
Q. What are the standard synthetic protocols for preparing 2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid derivatives?
The synthesis typically involves cyclocondensation reactions. For example, ethyl esters of related pyrrolopyrimidine carboxylic acids can be synthesized by reacting hydroxy-pyrido-pyrimidine precursors with alcohols under reflux. Subsequent amidation is achieved by reacting the ester with amines (e.g., dimethylaminoethylamine) in ethanol, followed by purification via ether precipitation . Modifications to the core structure, such as introducing substituents at the 6-position, often require chiral resolution or enantioselective catalysis to ensure purity .
Q. How is the compound characterized analytically to confirm structural integrity?
Nuclear Magnetic Resonance (NMR) in DMSO- or CDCl is used to verify proton environments, particularly the pyrrolidine and pyrimidine moieties. Liquid Chromatography-Mass Spectrometry (LCMS) confirms molecular weight and purity (>95% by HPLC). For example, H NMR peaks for the pyrrolidine ring protons appear between δ 2.5–3.5 ppm, while aromatic protons in substituted derivatives resonate at δ 7.0–8.5 ppm .
Q. What are the recommended safety protocols for handling this compound?
Due to its potential respiratory and dermal toxicity (H315/H319), handling requires gloves, goggles, and a fume hood. Storage should be in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis or oxidation. Spills must be neutralized with absorbents like vermiculite and disposed of as hazardous waste .
Advanced Research Questions
Q. How can synthetic routes be optimized for enantiomeric purity in chiral derivatives?
Asymmetric synthesis using chiral auxiliaries (e.g., tert-butyl carbamate) or enzymes (lipases) can enhance enantioselectivity. For instance, the (R)-enantiomer of 4-oxo-pyrrolopyrimidine-6-carboxylic acid (CAS 1190392-22-3) is synthesized via kinetic resolution with Candida antarctica lipase B, achieving >99% enantiomeric excess (ee) . Scalability challenges, such as racemization during amidation, are mitigated by low-temperature coupling agents (e.g., HATU) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies in antiviral or enzyme inhibition assays (e.g., HIV-1 integrase vs. HSV-1) may arise from differences in cell lines (e.g., MT-4 vs. Vero) or assay conditions (IC vs. plaque reduction). Cross-validation using orthogonal methods (e.g., surface plasmon resonance for binding affinity, molecular dynamics for binding mode prediction) is critical. For example, derivatives showing inconsistent anti-HIV activity in vitro were re-evaluated via docking simulations to identify steric clashes with the integrase active site .
Q. How do structural modifications at the 3-carboxylic acid position influence bioactivity?
Esterification or amidation of the 3-carboxylic acid group modulates lipophilicity and target engagement. For instance, converting the acid to a methyl ester reduces polarity, enhancing blood-brain barrier penetration in neuroactive analogs. Conversely, amidation with polar groups (e.g., piperazinyl) improves solubility and pharmacokinetics. SAR studies on Vibegron intermediates showed that bulkier substituents at this position decrease β-adrenergic receptor binding .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like HIV-1 integrase or β-adrenergic receptors. Key interactions include hydrogen bonds between the 2-oxo group and catalytic residues (e.g., Mg in integrase) and π-π stacking of the pyrimidine ring with hydrophobic pockets. Free energy calculations (MM-PBSA) quantify binding affinities, guiding lead optimization .
Q. How can degradation pathways be minimized during long-term storage?
Degradation via hydrolysis (pH-dependent) or photolysis is mitigated by lyophilization and storage in amber vials under desiccant. Accelerated stability studies (40°C/75% RH for 6 months) showed <5% decomposition when stored as a sodium salt (CAS 1421271-22-3), compared to 20% degradation of the free acid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
